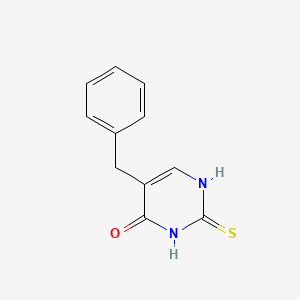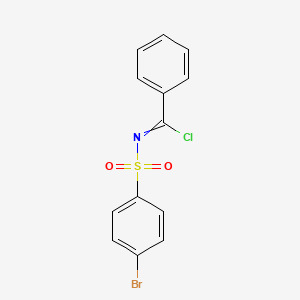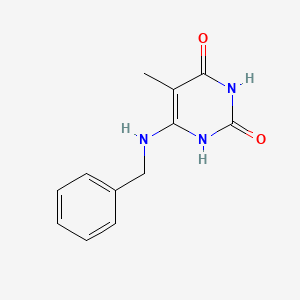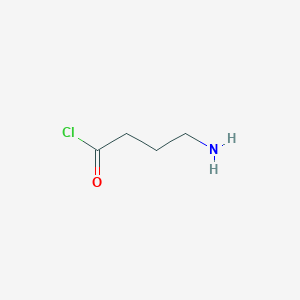
1-Methoxyhexane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyhexane-3-thiol is a natural product found in Salvia sclarea with data available.
Applications De Recherche Scientifique
Odorant Properties
1-Methoxyhexane-3-thiol has been identified as a powerful odorant in clary sage (Salvia sclarea L.), with a unique herbaceous-green, alliaceous, and perspiration odor profile. It is a key component in the fragrance of clary-sage flowers and freshly distilled essential oil, exhibiting one of the lowest detection thresholds known for an odorant, at just 0.04⋅10−3 ng/l air (Waal et al., 2002).
Wine Aroma Analysis
In the field of oenology, research has been conducted on thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) for their role in conferring fruity notes to wines. Techniques like liquid/liquid extraction and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have been developed for analyzing these thiols in Sauvignon Blanc wines, enabling the prediction of sensory attributes (Piano et al., 2015).
Impact on Consumer Preferences
Studies have also investigated the sensory properties and aroma compounds that drive consumer preference for Sauvignon Blanc wines, highlighting the significance of thiols like 3MH and 3MHA. These compounds have been found to contribute to tropical and cat urine/sweaty attributes, influencing consumer preferences and wine characteristics (King et al., 2011).
Role in Wine Fermentation
The contribution of cysteine and glutathione conjugates to the formation of volatile thiols like 3MH and 3MHA during wine fermentation by Saccharomyces cerevisiae has been studied. This research helps in understanding the yeast conversion of thiols and their impact on the aroma profile of wines (Winter et al., 2011).
Analytical Method Development
Efforts have been made to develop sensitive and accurate analytical methods for routine analysis of wine thiols, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods allow for the detection of thiols at nanogram-per-liter levels, providing insights into their distribution in various wine styles (Capone et al., 2015).
Role in Other Wine Varieties
Research on Chardonnay wines has shown that thiols can substantially contribute to their flavor, with a higher concentration of thiols often preferred by consumers. This highlights the broader impact of thiols beyond Sauvignon Blanc wines (Capone et al., 2018).
Propriétés
Numéro CAS |
94291-50-6 |
|---|---|
Formule moléculaire |
C7H16OS |
Poids moléculaire |
148.27 g/mol |
Nom IUPAC |
1-methoxyhexane-3-thiol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3 |
Clé InChI |
GTDLILFCRHJTRW-UHFFFAOYSA-N |
SMILES |
CCCC(CCOC)S |
SMILES canonique |
CCCC(CCOC)S |
Autres numéros CAS |
94291-50-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1622110.png)
![[(4-Fluorobenzyl)thio]acetic acid](/img/structure/B1622111.png)

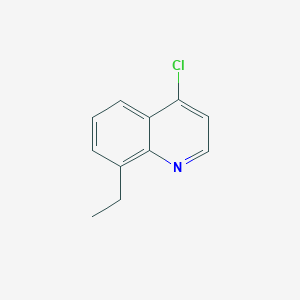
![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)
![6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622121.png)

![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)

